molecular formula C4H18NNaO10P2 B1665208 福沙马克斯 CAS No. 121268-17-5

福沙马克斯

货号 B1665208
CAS 编号: 121268-17-5
分子量: 325.12 g/mol
InChI 键: DCSBSVSZJRSITC-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fosamax, also known as Alendronate, is a bisphosphonate medication primarily used to treat and prevent osteoporosis. It’s also used to treat Paget’s disease of bone . Fosamax works by altering bone formation and breakdown in the body, which can slow bone loss and may help prevent bone fractures .

科学研究应用

  1. 福沙马克斯治疗对胃肠道的影响和黑种草油的保护作用Kassab (2019) 的一项研究表明,福沙马克斯治疗与胃肠道毒性有关,影响治疗依从性。该研究旨在评估黑种草油对这些影响的保护作用。

  2. 用于围绝经期妇女的骨质疏松症治疗洪丽 (2016) 的研究调查了福沙马克斯与激素替代疗法联合治疗围绝经期妇女骨质疏松症和骨质减少症的疗效,突出了其显着的治疗作用。

  3. 生物等效性研究:Zhang 等人 (2017) 进行了一项 研究,以评估一种通用阿仑膦酸钠片剂与福沙马克斯的生物等效性,证实了其在药代动力学方面的相似性。

  4. 对肝细胞的影响Papamitsou 等人 (2016) 的一项 研究 探讨了福沙马克斯等双膦酸盐对肝细胞的影响,揭示了潜在的轻微肝损伤。

  5. 癌症预防研究:Madka 等人 (2019) 进行了一项 研究,表明福沙马克斯等双膦酸盐与二甲双胍联合使用,显着抑制了大鼠模型中的结肠腺癌发生率和多重性。

  6. 对鳞状细胞癌的影响:Balean 等人 (2019) 探讨了 福沙马克斯等双膦酸盐 对鳞状癌细胞的影响,发现随着浓度的增加,细胞活力降低。

  7. 下颌骨重建和修复Rahim 等人 (2015) 的案例研究描述了在双膦酸盐相关性骨坏死后使用非血管化自体骨移植和重组人 BMP-7 成功进行下颌骨重建和修复。

  8. 即使在低浓度下,口腔化合物如福沙马克斯。
  1. 骨折预防评估:Davis 等人 (2016) 对福沙马克斯等双膦酸盐在预防脆性骨折方面的作用进行了 系统评价和经济评价,证实了其在预防此类骨折方面的有效性。

  2. 大鼠因服用阿伦膦酸盐而出现神经病变Theodora 等人 (2020) 的一项 研究 调查了阿伦膦酸盐(福沙马克斯)对大鼠股神经的影响,揭示了显着的形态变化和潜在的神经损伤。

  3. 对舌粘膜的影响:Papamitsou 等人 (2020) 研究了 福沙马克斯等双膦酸盐 对舌粘膜的影响,发现了轻微的粘膜病变。

  4. 无花果叶提取物的抗骨质疏松作用杜文锦 (2015) 的研究探索了无花果叶提取物与福沙马克斯在 OPG 敲除小鼠中的抗骨质疏松作用,强调了一种替代治疗方法。

安全和危害

Fosamax is generally safe for use, but it does have some potential side effects and hazards. These include abdominal pain, acid reflux, diarrhea, and constipation . There are also concerns about the long-term safety of bisphosphonates like Fosamax, as long-term use has been associated with atypical femur fractures, osteonecrosis of the jaw, and esophageal cancer .

Relevant Papers

Several relevant papers were retrieved during the search. These include a paper discussing the dental management of patients receiving oral bisphosphonate therapy , and a paper on the dosage, forms, strengths, and more of Fosamax . Further analysis of these papers could provide more detailed information on the various aspects of Fosamax.

属性

IUPAC Name

sodium;(4-amino-1-hydroxy-1-phosphonobutyl)-hydroxyphosphinate;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H13NO7P2.Na.3H2O/c5-3-1-2-4(6,13(7,8)9)14(10,11)12;;;;/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12);;3*1H2/q;+1;;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSBSVSZJRSITC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(O)(P(=O)(O)O)P(=O)(O)[O-])CN.O.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H18NNaO10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

66376-36-1 (Parent)
Record name Alendronate sodium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121268175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7047801
Record name Alendronate sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fosamax

CAS RN

121268-17-5, 129318-43-0
Record name Alendronate sodium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121268175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alendronate sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 129318-43-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALENDRONATE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UY4M2U3RA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A clear solution was prepared by dissolving 20 g of crude alendronate sodium in a solvent mixture containing 400 ml of water and 100 ml of methyl ethyl ketone by heating to reflux at temperature of about 72° C. with simultaneous stirring over a period of about 70 minutes. The solution was than filtered through cloth to make it free from particles, the filter was washed with 8 ml of water and the filtrate was transferred into another round bottom flask, subjected to cooling to a temperature of about 30° C. and than to 5° C. with simultaneous stirring for a period of about 90 minutes until the solid separated. The solid that was obtained was separated through filtration followed by washing with a mixture of 2 ml of methyl ethyl ketone and 4 ml of water and subjected to suction drying at a temperature of about 25° C. for a period of about 20 minutes. Then the obtained wet solid was finally subjected to drying in an oven by applying vacuum at about 100 millibarto afford 17 g (yield 85%) alendronate sodium trihydrate.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fosamax
Reactant of Route 2
Fosamax
Reactant of Route 3
Fosamax
Reactant of Route 4
Fosamax
Reactant of Route 5
Fosamax
Reactant of Route 6
Fosamax

Citations

For This Compound
10,600
Citations
S Epstein, B Cryer, S Ragi, JR Zanchetta… - … medical research and …, 2003 - Taylor & Francis
Objective: Poor quality has been reported for some generics and other copies of original products. We performed a pilot study to compare the disintegration/dissolution profiles of …
Number of citations: 63 www.tandfonline.com
O Johnell, B Jönsson, L Jönsson, D Black - Pharmacoeconomics, 2003 - Springer
Background: The Fracture Intervention Trial (FIT) demonstrated that the bisphosphonate alendronate reduces the risk of hip, spine and wrist fracture in osteoporotic women by …
Number of citations: 165 link.springer.com
J Hayes, P Sambrook - Expert Opinion on Investigational Drugs, 1996 - Taylor & Francis
Alendronate is a member of the class of drugs known as bisphosphonates, potent inhibitors of bone resorption which act via inhibition of osteoclast function. Unlike first generation …
Number of citations: 5 www.tandfonline.com
SR Frenkel, WL Jaffe, CD Valle… - … Research: An Official …, 2001 - Wiley Online Library
Patients at high risk for osteoporosis and its associated morbidity, including postmenopausal women, are being pharmacologically managed to stabilize and improve bone mass. …
Number of citations: 49 onlinelibrary.wiley.com
PN Sambrook, P Geusens, C Ribot… - Journal of internal …, 2004 - Wiley Online Library
Objectives. Alendronate and raloxifene are antiresorptive agents with different mechanisms of action, each used to treat osteoporosis in postmenopausal women. This study was …
Number of citations: 141 onlinelibrary.wiley.com
Y Zhang, X Chen, Y Tang, Y Lu, L Guo… - Drug Design …, 2017 - Taylor & Francis
Purpose The aim of this study was to evaluate the bioequivalence of a generic product 70 mg alendronate sodium tablets with the reference product Fosamax ® 70 mg tablet. Materials …
Number of citations: 14 www.tandfonline.com
P Yildirim, IO Ekmekci, A Holzinger - International Workshop on Human …, 2013 - Springer
… between alendronate (fosamax) and adverse events. Alendronate(fosamax) is the main … may be associated with differential risk to alendronate(fosamax) and we present an approach for …
Number of citations: 17 link.springer.com
AS Al-Asmari - 2017 - search.proquest.com
Objective: Determine the impact of clinically used anti-resorption drug alendronate (ALN) on bone cells and the capacity of bone to regenerate, and to provide insights into the interplay …
Number of citations: 2 search.proquest.com
V Madka, G Kumar, G Pathuri, Y Zhang… - Cancer Prevention …, 2020 - AACR
… Fosamax at 20 ppm and 100 ppm significantly reduced … However, the lower dose combinations of zometa or fosamax … doses of zometa or fosamax with metformin showed synergistic …
Number of citations: 6 aacrjournals.org
C Angsanuntsukh, W Wajanavisit… - Journal of the Medical …, 2017 - thaiscience.info
… Percentage of CTX reduction by time were similar in patients who were treated with Fosamax® and Aldren70®, p-value was 0.299, (Fig.2). Among the patients who took Fosamax®, 8 …
Number of citations: 1 www.thaiscience.info

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。